(4S)-4-amino-5,5-diethoxypentanoic acid is an amino acid derivative characterized by its unique structure and properties. It plays a role in various biochemical applications, particularly in the field of medicinal chemistry and biochemistry. This compound is classified under amino acids and is notable for its potential therapeutic applications.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed information about its properties and safety data sheets. The chemical structure and classification can also be found in databases like PubChem, which catalog various compounds and their characteristics .
(4S)-4-amino-5,5-diethoxypentanoic acid is classified as an amino acid due to the presence of both an amino group (-NH2) and a carboxylic acid group (-COOH). Its systematic name reflects its stereochemistry and functional groups, making it a chiral molecule with specific biological activity.
The synthesis of (4S)-4-amino-5,5-diethoxypentanoic acid can be achieved through several methods, typically involving the use of starting materials that contain the necessary functional groups. Common synthetic routes may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and the presence of catalysts. The yield and purity of the final product can be enhanced through purification techniques such as crystallization or chromatography.
The molecular formula of (4S)-4-amino-5,5-diethoxypentanoic acid is C9H17N1O4. Its structure includes:
The compound's InChI key is provided for computational chemistry applications: LSPKYLAFTPBWIL-BYPYZUCNSA-N. The SMILES representation is N[C@@H](CC(O)=O)C(NCC(O)=O)=O, which describes its connectivity in a linear format .
(4S)-4-amino-5,5-diethoxypentanoic acid can participate in various chemical reactions typical of amino acids:
These reactions are facilitated by specific catalysts or conditions (e.g., heat for decarboxylation), and they often require monitoring to prevent side reactions or degradation of the compound.
The mechanism of action for (4S)-4-amino-5,5-diethoxypentanoic acid primarily involves its interaction with biological systems. As an amino acid derivative, it may act as a substrate for enzymatic reactions or as a modulator in metabolic pathways.
Studies indicate that compounds similar to (4S)-4-amino-5,5-diethoxypentanoic acid can influence neurotransmitter levels or metabolic processes due to their structural similarity to naturally occurring amino acids .
Relevant data on these properties can be found in chemical databases like PubChem .
(4S)-4-amino-5,5-diethoxypentanoic acid has potential applications in:
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: